REACTION_CXSMILES
|
[CH3:1][S:2][CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[N+:12]([O-])=O)[NH:5][C:4]1=[O:15]>C(O)C.C(O)(=O)C>[NH2:12][C:10]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:11]=1[CH:3]([S:2][CH3:1])[C:4](=[O:15])[NH:5]2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CSC1C(NC2=CC=CC(=C12)[N+](=O)[O-])=O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
terminated after 7 hrs on disappearance of the starting material
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give a sticky solid, water
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
ADDITION
|
Details
|
Saturated sodium bicarbonate was added stepwise to water layer
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate and brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
WASH
|
Details
|
was washed with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(C(NC2=CC=C1)=O)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |